1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine hydrobromide
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Overview
Description
1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine hydrobromide is an organic compound with the molecular formula C9H13Br2NO It is a derivative of phenethylamine, characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine hydrobromide typically involves several steps:
Acetylation: The phenolic hydroxyl group of o-methoxyphenol is protected by acetylation using acetic anhydride.
Bromination: The acetylated compound is then brominated using bromine in the presence of iron powder as a catalyst.
Deacetylation: The final step involves deacetylation to yield 5-bromo-2-methoxyphenol.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenethylamines, while oxidation can produce corresponding quinones or other oxidized derivatives.
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine hydrobromide has several scientific research applications:
Psychopharmacology: It is used to study the behavioral, neurochemical, and pharmaco-EEG profiles of psychedelic drugs in animal models.
Organic Chemistry: The compound is utilized in α-bromination reactions on acetophenone derivatives, serving as a teaching tool in experimental chemistry.
Neurochemistry: Research involving dopamine and its metabolites in the nucleus accumbens often employs this compound to understand its effects on neurotransmitter levels.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine hydrobromide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound affects dopamine receptors and other neurotransmitter systems in the brain.
Pathways Involved: It influences the dopaminergic pathway, leading to changes in dopamine levels and its metabolites, which in turn affect behavior and neurochemical profiles.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyphenethylamine hydrobromide: Shares a similar structure but differs in the position of the substituents.
2-Methoxyphenethylamine: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Uniqueness
1-(5-Bromo-2-methoxyphenyl)-N-methylmethanamine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted research applications, particularly in the study of neurotransmitter systems and organic synthesis.
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)-N-methylmethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.BrH/c1-11-6-7-5-8(10)3-4-9(7)12-2;/h3-5,11H,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKZFMOLOBOHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Br)OC.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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